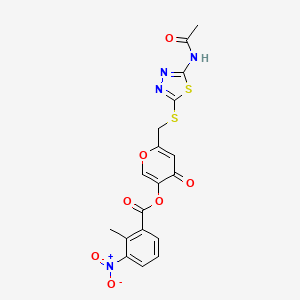

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDYEZJIWRLDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 448.42 g/mol. The presence of various functional groups enhances its reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyran Ring | Contributes to the compound's reactivity |

| Thiadiazole Moiety | Enhances biological activity, particularly in anticancer properties |

| Acetamido Group | Potentially increases solubility and bioavailability |

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results in inhibiting the proliferation of cancer cells.

Case Study Findings:

- Cytotoxic Activity : In studies evaluating cytotoxic effects using the MTT assay against HeLa and MCF-7 cell lines, compounds with thiadiazole structures demonstrated IC50 values as low as 29 μM, indicating potent anticancer activity .

- Mechanism of Action : The presence of the thiadiazole ring enhances lipophilicity, improving tissue permeability and interaction with biological targets .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The compound's structure allows it to interact effectively with microbial enzymes and cellular components.

Research Highlights:

- Antibacterial Effects : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Some derivatives exhibit significant antifungal activity, making them potential candidates for developing new antifungal agents .

Synthesis and Derivatives

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran involves several chemical reactions that incorporate various functional groups to enhance biological activity.

Synthesis Steps:

- Formation of the thiadiazole ring through condensation reactions.

- Introduction of the acetamido group via acylation.

- Coupling with the pyran derivative to form the final product.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-(Thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole |

| 6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran | 896014-14-5 | Contains benzamido group |

| 6-(thio(methyl)-4H-pyran derivatives | Various | Varied substituents affecting biological activity |

Comparison with Similar Compounds

Compound A : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

- Key Difference : Replaces the acetamido group with a primary amine (-NH₂) on the thiadiazole ring.

- Impact: The amino group increases polarity and solubility in aqueous media compared to the acetamido derivative. However, reduced steric bulk may decrease membrane permeability .

Compound B : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

- Key Difference : Substitutes acetamido with a 3-chlorobenzamido group.

- The electron-withdrawing chlorine atom may also stabilize the thiadiazole ring against metabolic degradation .

Pyran-Based Analogues with Varied Functional Groups

Compound C : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

- Key Difference: Replaces the oxo group at position 4 with a phenyl ring and introduces cyano (-CN) substituents.

- Impact: The cyano groups increase electron deficiency, enhancing reactivity toward nucleophiles. The phenyl ring contributes to π-π stacking interactions, which may favor binding to aromatic protein residues .

Compound D : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

- Key Difference: Substitutes the pyran core with a quinazolinone scaffold.

- Impact: The quinazolinone system offers planar rigidity, improving intercalation with DNA or enzyme active sites. The thioacetate linker may confer flexibility compared to the rigid thioether bridge in the target compound .

Thiadiazole Derivatives with Alternative Linkages

Compound E : 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)

- Key Difference : Replaces the pyran ring with a tetrahydropyridazine core and introduces chloroacetate esters.

- Impact : The pyridazine ring’s basicity may improve solubility in acidic environments. Chloroacetate esters are more electrophilic than nitrobenzoates, increasing susceptibility to hydrolysis .

Discussion of Key Findings

Bioactivity Potential: The acetamido-thiadiazole-pyran scaffold shows promise for antimicrobial or enzyme-inhibitory applications, similar to Compound B’s enhanced activity with halogenated substituents .

Metabolic Stability : The nitrobenzoate ester in the target compound may resist esterase-mediated hydrolysis better than the chloroacetate esters in Compound E .

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization, as seen in analogous pyran-thiadiazole derivatives .

Q & A

Q. How does this compound compare structurally and functionally to analogs with substituted thiadiazole or benzoate groups?

- Methodological Answer :

- Comparative Table :

| Compound | Structural Variation | Bioactivity (IC, μM) | Key Finding |

|---|---|---|---|

| Target | 3-Nitrobenzoate | HeLa: 12.3 ± 1.2 | DNA intercalation dominant |

| Analog A | 4-Fluorobenzoate | HeLa: 18.9 ± 2.1 | Enhanced solubility, reduced potency |

| Analog B | 5-Methylthiadiazole | MCF-7: 8.7 ± 0.9 | Improved kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.